3-Amino-5-(2-fluorophenyl)benzoic acid
Description
Historical Trajectory and Initial Academic Investigations into 3-Amino-5-(2-fluorophenyl)benzoic acid
While a detailed, dedicated historical account of the first synthesis and characterization of this compound is not extensively documented in seminal, early chemical literature, its origins can be contextualized within the broader expansion of fluorine chemistry in the 20th century. The development of synthetic methodologies for the selective introduction of fluorine into aromatic rings paved the way for the creation of a multitude of novel fluorinated compounds.
Initial academic investigations into compounds of this class were likely driven by the burgeoning field of medicinal chemistry, which recognized the potential of fluorinated analogues of biologically active molecules. The synthesis of substituted aminobenzoic acids has been a long-standing area of research due to their prevalence in natural products and their utility as precursors to a wide range of pharmaceuticals. The preparation of this compound would have logically followed from established synthetic routes for biaryl compounds, such as Suzuki or Stille coupling reactions, which allow for the precise connection of two aromatic rings. Early explorations would have focused on optimizing these synthetic protocols and characterizing the fundamental physicochemical properties of the molecule.
Significance of this compound as a Molecular Scaffold in Advanced Organic Synthesis
The true significance of this compound lies in its role as a versatile molecular scaffold. researchgate.net In the parlance of organic synthesis, a scaffold is a core molecular structure upon which a variety of substituents can be systematically added to create a library of related compounds. This approach is fundamental to drug discovery and the development of new materials.
The utility of this compound as a scaffold is derived from its three distinct functional handles:
The Carboxylic Acid Group: This functional group can be readily converted into a wide array of other functionalities, including esters, amides, and acid halides. This allows for the attachment of diverse molecular fragments, enabling the exploration of structure-activity relationships.
The Amino Group: The amino group provides a nucleophilic site for reactions such as acylation, alkylation, and sulfonylation. This further expands the possibilities for chemical diversification.
The strategic positioning of these groups in a 1,3,5-substitution pattern on the central benzoic acid ring provides a specific three-dimensional arrangement that can be exploited in the design of molecules with defined shapes and functionalities. This makes this compound a valuable starting material for the synthesis of complex molecules with potential applications in various areas of chemical research. mdpi.com
Overview of Emerging Research Paradigms and Opportunities for this compound
Emerging research trends indicate a growing interest in the application of this compound in the synthesis of novel bioactive compounds. While specific, high-profile examples are still emerging, the compound is increasingly being utilized as a key intermediate in the development of new pharmaceutical candidates. mdpi.com
One of the primary areas of opportunity for this scaffold is in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The structural motifs present in this compound are well-suited for elaboration into molecules that can fit into the ATP-binding site of kinases.
Furthermore, the unique physicochemical properties imparted by the fluorine atom are being leveraged in the development of new materials. For instance, the incorporation of fluorinated moieties can enhance the thermal stability and processability of polymers. There is also potential for the use of this compound in the synthesis of novel liquid crystals and other advanced materials where precise control over molecular architecture and intermolecular interactions is paramount.
As synthetic methodologies continue to advance and our understanding of the role of fluorine in molecular design deepens, it is anticipated that this compound will find broader application in a variety of research and development settings. The opportunities for this versatile molecular scaffold are expanding, and it is poised to become an increasingly important tool for chemists working at the forefront of innovation.
Below is a table summarizing some of the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727) |
| CAS Number | 1261948-82-6 |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHNNZAHBVIEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688737 | |
| Record name | 5-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924646-31-1 | |
| Record name | 5-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 5 2 Fluorophenyl Benzoic Acid and Its Congeners
Strategic Retrosynthetic Analysis of 3-Amino-5-(2-fluorophenyl)benzoic acid
The synthetic planning for this compound begins with a retrosynthetic analysis, a problem-solving technique in organic synthesis. The primary disconnection strategy for this molecule targets the carbon-carbon bond forming the biaryl linkage. This is a logical approach as numerous robust methods, particularly transition-metal-catalyzed cross-coupling reactions, are available for constructing such bonds.
This primary disconnection leads to two key synthons: a 3-amino-5-halobenzoic acid derivative (where the halogen is typically bromine or iodine) and a 2-fluorophenyl organometallic reagent, such as a boronic acid or its ester. This approach is favored due to the commercial availability and relative stability of the precursor fragments.
An alternative retrosynthetic pathway could involve the formation of the amino group late in the synthesis. This would start from a 3-nitro-5-halobenzoic acid, which would undergo cross-coupling followed by reduction of the nitro group to the desired amine. This strategy can be advantageous if the free amino group interferes with the cross-coupling reaction.
Synthesis of Key Precursors and Strategic Functional Group Interconversions Towards this compound
The success of the total synthesis hinges on the efficient preparation of key precursors. A versatile starting material for this synthesis is a 3-amino-5-halobenzoate. researchgate.net A novel synthetic route to 3-amino-5-halo-2-iodobenzoates has been developed, which starts from commercially available 2-aminobenzoates with a halogen at the C5 position. researchgate.netresearchgate.net
The synthesis involves a sequence of functional group interconversions:
Nitration: Introduction of a nitro group at the C3 position of a 2-amino-5-halobenzoate. researchgate.net
Diazotization and Iodination: The C2-amino group is converted into an iodide. researchgate.net
Reduction: The C3-nitro group is reduced to an amino group to yield the desired 3-amino-5-halo-2-iodobenzoate. researchgate.net
This multi-step process demonstrates the practical applicability for producing these key precursors on a significant scale. researchgate.net The other key precursor, 2-fluorophenylboronic acid, is commercially available, simplifying this aspect of the synthesis.
Direct and Indirect Synthetic Routes to this compound
Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of this compound
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent the most direct and widely employed strategy for the synthesis of this compound. This reaction involves the coupling of a 3-amino-5-halobenzoic acid derivative with 2-fluorophenylboronic acid.
The general reaction scheme is as follows:
A 3-amino-5-bromobenzoic acid ester is reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base in an appropriate solvent system. The ester is typically used to prevent side reactions with the carboxylic acid moiety and is hydrolyzed in a final step to yield the target product.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. A typical catalyst system might be Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos or XPhos. The base is crucial for the transmetalation step, with common choices including K₂CO₃, Cs₂CO₃, or K₃PO₄. The reaction is usually carried out in a mixture of an organic solvent and water, such as dioxane/water or toluene/water.
Multi-Component Reaction Approaches in the Synthesis of this compound Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer an efficient alternative to traditional multi-step syntheses. mdpi.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are used to generate structurally related and diverse heterocyclic compounds. scielo.org.zaresearchgate.netmdpi.com
For instance, a three-component reaction involving an aldehyde, an amine, and a third component can lead to highly substituted aminobenzoic acid analogues or their precursors. nih.gov A palladium-catalyzed enantioselective three-component reaction of aryl trifluoroborates, sulfonamides, and glyoxylic acid provides access to enantioenriched α-arylglycines, which are structurally related to the target molecule. chemrxiv.org These approaches highlight the potential of MCRs in rapidly building molecular complexity and accessing libraries of related compounds for further investigation.
Exploration of Novel Catalyst Systems in the Synthesis of this compound
Research into novel catalyst systems aims to improve the efficiency, selectivity, and substrate scope of the cross-coupling reactions used to synthesize this compound. While palladium remains the workhorse for Suzuki-Miyaura reactions, advancements include the development of highly active palladium precatalysts and ligands that can facilitate challenging couplings.
Furthermore, catalysts based on other transition metals like nickel and copper are being explored as more economical and sustainable alternatives to palladium. These systems can offer different reactivity and selectivity profiles.
A palladium(III)-catalyzed fluorination of arylboronic acid derivatives has been reported, which proceeds through a single-electron-transfer pathway. organic-chemistry.orgharvard.edu While this is a fluorination reaction, the exploration of unconventional oxidation states of palladium in catalysis opens up new avenues for developing novel C-C bond-forming reactions that could be applied to the synthesis of biaryl compounds.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly for large-scale production. researchgate.netresearchgate.net Key parameters that are typically optimized in a palladium-catalyzed cross-coupling reaction include:
Catalyst and Ligand: Screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., triphenylphosphine, Buchwald ligands) is essential to find the most active and stable catalytic system.
Base: The choice and amount of base can significantly impact the reaction rate and yield.
Solvent: The solvent system affects the solubility of the reactants and the stability of the catalyst.
Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion while minimizing the formation of byproducts.
Below is an interactive data table illustrating a hypothetical optimization study for the Suzuki-Miyaura coupling to synthesize a precursor to the target molecule.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 78 |
This systematic approach allows for the identification of the optimal conditions for the synthesis of this compound, leading to improved efficiency and cost-effectiveness.
Integration of Green Chemistry Principles in Synthetic Pathways to this compound
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like this compound. This involves a critical evaluation of traditional synthetic routes and the implementation of modifications to reduce environmental impact, improve safety, and conserve resources. Key areas of focus include the use of greener solvents, alternative energy sources, atom-economical reactions, and the reduction or elimination of protecting groups.
A plausible and efficient synthetic approach to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy typically utilizes 3-amino-5-bromobenzoic acid and 2-fluorophenylboronic acid as key building blocks. While effective, conventional Suzuki-Miyaura reactions often employ volatile and potentially hazardous organic solvents and may require elevated temperatures for extended periods. The integration of green chemistry principles aims to address these limitations.
One of the most significant advancements in greening the Suzuki-Miyaura coupling is the use of aqueous media as the reaction solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal choice from a green chemistry perspective. To overcome the solubility challenges of organic substrates in water, surfactants can be employed to create micelles, which act as nano-reactors, facilitating the reaction between the coupling partners. Natural and biodegradable surfactants are particularly attractive for further enhancing the green credentials of the process.
The following table outlines a comparison between a conventional and a greener, aqueous-based Suzuki-Miyaura coupling for the synthesis of this compound.
| Parameter | Conventional Suzuki-Miyaura Coupling | Green Suzuki-Miyaura Coupling |
| Solvent | Toluene, Dioxane, or DMF | Water with Surfactant (e.g., TPGS-750-M) |
| Catalyst | Homogeneous Palladium Catalyst | Water-soluble Palladium Catalyst or Nanoparticles |
| Base | Inorganic bases (e.g., K2CO3, Cs2CO3) | Inorganic bases (e.g., K2CO3, NaHCO3) |
| Temperature | High temperatures (80-120 °C) | Room temperature to mild heating (25-50 °C) |
| Reaction Time | Several hours to overnight | Often shorter reaction times |
| Work-up | Organic solvent extraction | Simple filtration or extraction with a greener solvent |
| Waste | Organic solvent waste | Primarily aqueous waste, potentially recyclable |
Another key aspect of greening the synthesis is the improvement of energy efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating methods. acs.orgacs.orgajchem-a.com The selective and rapid heating of the reaction mixture by microwaves can lead to a more energy-efficient process, particularly for reactions that typically require long reflux times. acs.orgajchem-a.comajgreenchem.com
The table below summarizes the potential impact of integrating various green chemistry principles on the synthesis of this compound.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |
| Solvent Selection | Volatile organic solvents (e.g., Toluene) | Aqueous media with surfactants | Reduced toxicity, flammability, and environmental pollution |
| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation | Shorter reaction times, reduced energy consumption acs.orgajchem-a.com |
| Catalysis | Homogeneous palladium catalysts | Recyclable catalysts, biocatalysis | Catalyst reuse, milder reaction conditions, reduced metal contamination |
| Atom Economy | Use of protecting groups for the amine | Protection-free synthesis | Fewer synthetic steps, reduced waste generation rsc.org |
| Reagent Selection | Stoichiometric reagents | Catalytic reagents, renewable feedstocks | Reduced waste, potential for bio-based starting materials |
Furthermore, the field of biocatalysis offers exciting prospects for the green synthesis of aminobenzoic acid derivatives. While not yet specifically reported for this compound, enzymatic processes could potentially be developed for key steps, such as the selective amination of a precursor molecule under mild, aqueous conditions.
Chemical Transformations and Derivatization Strategies for 3 Amino 5 2 Fluorophenyl Benzoic Acid
Functionalization of the Amino Group in 3-Amino-5-(2-fluorophenyl)benzoic acid
The primary amino group is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents.
The amino group of this compound can readily undergo amidation with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form new amide bonds. These reactions are typically facilitated by coupling agents. Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity is analogous to other aminobenzoic acids. For instance, related 3-aminobenzoic acid derivatives are used in the synthesis of P2Y14R antagonists, where the amino group is acylated to form an amide linkage as a key structural feature. nih.gov
Direct alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a challenge. Reductive amination, reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.
Acylation is a more common transformation, typically performed using acid chlorides or anhydrides. This reaction is fundamental in peptide synthesis and the creation of various pharmacologically active molecules. For example, the acylation of the amino group of similar structures is a key step in creating complex pharmaceutical intermediates. google.com
The amino group can participate in cyclization reactions to form various heterocyclic systems. Intermolecular cyclization can occur with bifunctional reagents. For example, reaction of an aminobenzoic acid with a dicarbonyl compound can lead to the formation of benzodiazepines or other heterocyclic structures.
Intramolecular cyclization is also a possibility, often after modification of another part of the molecule. For instance, if the carboxyl group is converted to an appropriate functional group, it can react with the amino group to form a lactam. In related chemistries, derivatives of 3-aminobenzoic acid react with reagents like methyl isothiocyanate to form thiourea (B124793) intermediates, which can then be cyclized to form thiazine (B8601807) derivatives. google.com Another example involves the reaction of 3,5-diaminobenzoic acid with 2,3-dichloronaphthalene-1,4-dione, where one of the amino groups engages in a Michael addition followed by cyclization to yield complex phenothiazine (B1677639) derivatives. mdpi.com
Modifications of the Carboxyl Group in this compound
The carboxylic acid group is amenable to a variety of transformations, including esterification, amide bond formation, reduction, and decarboxylation.
Esterification of the carboxyl group is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acid chloride followed by reaction with an alcohol. sphinxsai.com For instance, the methyl ester of 3-aminobenzoic acid can be prepared by reacting it with methanol (B129727) in the presence of thionyl chloride. google.com
Amide bond formation is one of the most significant reactions for this class of compounds. The carboxylic acid can be coupled with a primary or secondary amine using a wide range of modern coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. This strategy is central to the synthesis of numerous pharmaceuticals. nih.govresearchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Typical Conditions |
|---|---|---|
| Carbodiimides | EDC, DCC | Often used with additives like HOBt or DMAP |
| Phosphonium Salts | BOP, PyBOP | Amine, base (e.g., DIPEA) in an aprotic solvent |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Amine, base (e.g., DIPEA) in solvents like DMF |
This table presents generally applicable reagent classes for the formation of amides from carboxylic acids like this compound.
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is critical to avoid side reactions with other functional groups on the molecule.
Exploration of the Fluorophenyl Moiety's Reactivity in this compound
The fluorine atom on the phenyl ring of this compound plays a pivotal role in dictating the reactivity of this part of the molecule. Its high electronegativity and ability to act as a leaving group in certain reactions open up specific avenues for chemical modification.
Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring of this compound
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of the fluorophenyl ring in this compound, the fluorine atom exhibits a dual electronic effect. It is an activating group that directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect, while also being a deactivating group due to its strong electron-withdrawing inductive effect. libretexts.org
The reactivity of the fluorophenyl ring towards electrophiles is generally lower than that of benzene. libretexts.org The fluorine atom directs incoming electrophiles to the positions ortho and para to itself. However, the other aromatic ring, containing the amino and carboxylic acid groups, is generally more reactive towards electrophiles. The amino group is a strong activating group, directing electrophiles to its ortho and para positions, while the carboxylic acid is a deactivating, meta-directing group. wikipedia.org The interplay of these effects typically results in electrophilic attack on the aminobenzoic acid ring rather than the fluorophenyl ring.
To achieve electrophilic substitution on the fluorophenyl ring, it would likely be necessary to first protect the more reactive aminobenzoic acid ring. For instance, the amino group could be acylated to reduce its activating influence. Following this, reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be directed to the fluorophenyl ring, with the major products being the ortho and para isomers relative to the fluorine atom. youtube.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives of this compound
Nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing a variety of functional groups onto an aromatic ring. youtube.com This reaction is particularly effective on rings that are electron-deficient and possess a good leaving group. nih.gov The fluorine atom is an excellent leaving group for SNAr reactions. youtube.com
While the fluorophenyl ring in the parent molecule is not highly activated towards SNAr, its reactivity can be significantly enhanced by introducing strong electron-withdrawing groups ortho or para to the fluorine atom. walisongo.ac.id For example, nitration of the fluorophenyl ring would yield a derivative that is much more susceptible to nucleophilic attack.
Recent advances have also demonstrated that SNAr can be achieved on unactivated fluoroarenes through methods like organic photoredox catalysis. nih.gov This technique could potentially allow for the direct displacement of the fluorine atom in this compound or its simple derivatives by various nucleophiles, including amines, alcohols, and azoles, under mild conditions. nih.gov
Regioselective Functionalization Techniques for this compound
Achieving regioselectivity in the functionalization of a multifunctional molecule like this compound is crucial for the synthesis of well-defined derivatives. The distinct reactivity of the amino group, the carboxylic acid, and the two aromatic rings allows for a high degree of control.
Amino Group Modification: The nucleophilic amino group can be selectively targeted for acylation, alkylation, or sulfonylation reactions.
Carboxylic Acid Derivatization: The carboxylic acid can be converted to esters, amides, or other derivatives using standard coupling agents or by activation to an acid chloride.
Selective Ring Functionalization: The inherent difference in the electronic nature of the two aromatic rings provides a basis for regioselective electrophilic substitution, which will preferentially occur on the more activated aminobenzoic acid ring. For more targeted functionalization, directed ortho-metalation (DoM) can be a powerful tool. In this approach, a directing group guides a strong base to deprotonate a specific ortho-position, creating a reactive intermediate that can be trapped by an electrophile. Both the amino and carboxylic acid groups (or their protected forms) can serve as directing groups.
Stereochemical Considerations in the Derivatization of this compound
While this compound itself is an achiral molecule, the introduction of chirality during its derivatization is a significant consideration, particularly in the context of developing biologically active compounds.
If a derivatization reaction creates a new stereocenter, the product will typically be a racemic mixture of enantiomers. For example, if a substituent is introduced that makes the molecule chiral, methods such as chiral chromatography or diastereomeric salt resolution would be necessary to separate the enantiomers.
Structure Property Relationships in 3 Amino 5 2 Fluorophenyl Benzoic Acid Derivatives
Conformational Analysis and Intramolecular Interactions within 3-Amino-5-(2-fluorophenyl)benzoic acid and its Derivatives
The spatial arrangement of the constituent atoms and functional groups in this compound dictates its interaction with its environment. Conformational analysis of aromatic amino acids and their derivatives reveals that non-bonded interactions significantly restrict the rotational freedom around single bonds, leading to a set of energetically favorable conformations. sci-hub.se For the parent compound, the key rotatable bonds are between the phenyl rings and between the benzoic acid moiety and the central phenyl ring.
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations. In derivatives of aminobenzoic acid, an intramolecular hydrogen bond can form between the amino group and the carboxylic oxygen, creating a stable six-membered ring structure known as an S(6) ring. researchgate.netnih.gov For instance, in 2-Amino-5-fluorobenzoic acid, an intramolecular N-H···O hydrogen bond is a key feature of its planar molecular structure. researchgate.netnih.gov Similarly, in 3-amino-4-methoxy benzamide, the possibility of a weak intramolecular hydrogen bond between the amino and methoxy (B1213986) groups has been investigated using density functional theory (DFT). ias.ac.in In the case of this compound, a potential intramolecular hydrogen bond could exist between the amino group and the fluorine atom of the adjacent phenyl ring, or between the amino group and the carbonyl oxygen of the benzoic acid. The relative orientation of the two phenyl rings and the planarity of the molecule will be influenced by the balance of these intramolecular forces and steric hindrance.
The substitution pattern on the phenyl rings can significantly influence the preferred conformation. For example, in 3-methyl-2-(phenylamino)benzoic acids, steric repulsion between the methyl group and the ortho hydrogen atoms on the aniline (B41778) ring leads to a non-planar structure. uky.edu
Table 1: Potential Intramolecular Interactions in this compound
| Interacting Groups | Type of Interaction | Potential Impact on Conformation |
| Amino (N-H) and Carboxyl (C=O) | Hydrogen Bond | Formation of a pseudo-ring, influencing planarity |
| Amino (N-H) and Fluoro (F) | Hydrogen Bond | Affects the dihedral angle between the phenyl rings |
| Phenyl Ring and Phenyl Ring | π-π Stacking | Can lead to folded or extended conformations |
Electronic Structure and Electron Density Distribution of this compound
The electronic structure of a molecule, specifically the distribution of electrons within its orbitals, governs its reactivity and spectroscopic properties. The electronic properties of this compound are determined by the interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid and fluoro-substituted phenyl groups.
Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For aromatic compounds, the HOMO is often distributed over the π-system of the rings, while the LUMO can be localized on specific electron-withdrawing groups. nih.gov
The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. ias.ac.in In this compound, the amino group and the oxygen atoms of the carboxylic acid are expected to be electron-rich regions, while the hydrogen atoms of the amino and carboxyl groups will be electron-poor. The fluorine atom will also contribute to the electronic landscape through its high electronegativity.
Experimental techniques such as high-resolution X-ray diffraction can also be used to determine the electron density distribution in the solid state, providing valuable insights into intra- and intermolecular interactions. mdpi.com
Influence of Substituent Effects on the Chemical Reactivity Profiles of this compound Derivatives
The introduction of different substituents onto the this compound scaffold can profoundly alter its chemical reactivity. The nature and position of these substituents influence the electron density distribution, which in turn affects the susceptibility of the molecule to electrophilic or nucleophilic attack.
The amino group (-NH2) is an activating, ortho-, para-directing group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic substitution. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The fluorine atom has a dual role: it is electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance.
The reactivity of specific positions on the aromatic rings can be predicted by analyzing the distribution of positive and negative charges. For instance, in phenothiazine (B1677639) derivatives, the introduction of an arylamine substituent redistributes the positive charge, influencing the position of subsequent reactions. nih.gov Quantum-mechanical calculations can be employed to evaluate the charge at different atomic sites, thereby predicting the most reactive positions. nih.gov
The effect of substituents on the acidity of the carboxylic acid and the basicity of the amino group is also a critical aspect of the reactivity profile. Electron-withdrawing groups will increase the acidity of the carboxylic acid and decrease the basicity of the amino group, while electron-donating groups will have the opposite effect.
Table 2: Predicted Influence of Substituents on the Reactivity of the this compound Scaffold
| Substituent Type | Position on Phenyl Ring | Predicted Effect on Reactivity |
| Electron-donating (e.g., -OCH3, -CH3) | Ortho/Para to Amino Group | Increased susceptibility to electrophilic attack |
| Electron-withdrawing (e.g., -NO2, -CN) | Meta to Amino Group | Decreased susceptibility to electrophilic attack |
| Halogens (e.g., -Cl, -Br) | Various | Inductive withdrawal, weak resonance donation, influencing regioselectivity |
Computational Analysis of Molecular Recognition and Binding Motif Design for this compound Scaffolds
Molecular recognition, the specific binding between molecules through non-covalent interactions, is fundamental to biological processes and drug action. mdpi.com Computational methods are invaluable for understanding and predicting how this compound scaffolds might interact with biological targets such as proteins or nucleic acids.
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a receptor. mdpi.com This involves generating various conformations of the ligand within the binding site of the receptor and scoring them based on the intermolecular interactions, which include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com
The design of specific binding motifs on the this compound scaffold can be guided by computational analysis. For example, introducing hydrogen bond donors and acceptors at strategic positions can enhance binding to a target protein. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially influencing binding specificity. soton.ac.uk
The concept of Molecular Recognition Features (MoRFs), which are short, disordered regions in proteins that undergo a disorder-to-order transition upon binding to a partner, can also be relevant. nih.gov The flexible nature of the this compound scaffold could allow it to adapt its conformation to fit into a binding pocket, a characteristic that is advantageous for protein-protein interaction inhibitors.
Theoretical and Computational Approaches to Structure-Property Elucidation of this compound Derivatives
A variety of theoretical and computational methods are employed to elucidate the structure-property relationships of this compound and its derivatives.
Density Functional Theory (DFT) is a quantum mechanical method that is extensively used to calculate the electronic structure, optimized geometry, vibrational frequencies, and other molecular properties. ias.ac.innih.govresearchgate.netnih.gov Different functionals, such as B3LYP and M06-2X, can be used depending on the specific properties being investigated. nih.govnih.gov
Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. ias.ac.innih.gov It can be used to quantify the strength of hydrogen bonds and analyze charge delocalization within the molecule.
Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions in the crystalline state. uky.edu It provides a picture of the molecular shape and the types of contacts between neighboring molecules.
Atoms in Molecules (AIM) theory is another method used to analyze the electron density distribution and characterize chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.net
Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule in different environments, such as in solution, providing a more dynamic picture of its behavior compared to static quantum chemical calculations.
By combining these computational approaches with experimental data, a comprehensive understanding of the structure-property relationships of this compound derivatives can be achieved, facilitating the design of new molecules with desired characteristics.
Role of 3 Amino 5 2 Fluorophenyl Benzoic Acid As a Building Block in Complex Molecular Architectures
Application of 3-Amino-5-(2-fluorophenyl)benzoic acid in Supramolecular Chemistry
The structure of this compound is well-suited for applications in supramolecular chemistry, a field focused on chemical systems composed of discrete numbers of molecules. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amino group also serves as a hydrogen bond donor. These functionalities can drive the self-assembly of molecules into well-defined, non-covalent structures.
Furthermore, the fluorine atom on the phenyl ring can participate in weaker, yet significant, non-covalent interactions, including hydrogen bonds and halogen bonds. In the crystal structure of a related compound, 2-amino-5-fluorobenzoic acid, molecules are observed to form inversion dimers through pairs of O-H···O hydrogen bonds, while also exhibiting N-H···F hydrogen bonds and F···F contacts. researchgate.net The presence of the bulky 2-fluorophenyl group in this compound would also influence the packing and steric interactions, guiding the formation of specific supramolecular architectures such as sheets, ribbons, or more complex three-dimensional networks. The interplay between strong O-H···O and weaker N-H···F or C-H···F interactions, along with π–π stacking of the aromatic rings, provides a rich landscape for designing novel self-assembling systems.
Integration of this compound into Polymeric Systems
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal monomer for the synthesis of various polymers through step-growth polymerization. Specifically, it can be used to create aromatic polyamides, which are known for their high thermal stability and mechanical strength.
In a typical polycondensation reaction, the amino group of one monomer would react with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. The incorporation of the fluorine atom and the bent meta-substitution pattern of the monomer would disrupt the close packing of polymer chains, potentially leading to polymers with increased solubility and lower crystallinity compared to their non-fluorinated, linear counterparts. This can be advantageous for solution-based processing of high-performance polymers. The fluorine content can also impart desirable properties such as hydrophobicity, chemical resistance, and modified dielectric properties to the final polymeric material.
Utilization of this compound as a Ligand Precursor for Metal Complexes
This compound can serve as a versatile precursor for synthesizing ligands for metal coordination complexes. The carboxylic acid can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide range of metal ions. The amino group can also coordinate directly to a metal center. This dual-coordination capability allows the molecule to act as a chelating ligand, forming stable complexes with metal ions.
The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating species. For instance, in work involving related amino acid derivatives, the carboxylate oxygen, the amino nitrogen, and a nitrogen from a synthesized tetrazole group were all shown to coordinate with Zn2+ ions. ugr.es Similarly, this compound could act as a bidentate ligand, enhancing the stability of the resulting metal complex. The 2-fluorophenyl group, while not typically involved in primary coordination, can influence the electronic properties of the ligand and the steric environment around the metal center, thereby tuning the reactivity, magnetism, or optical properties of the complex.
Contribution of this compound to Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. The defined geometry and functional groups of this compound make it a promising candidate as an organic linker for these materials.
In the context of MOFs, the carboxylate group can coordinate with metal ions or metal clusters to form the nodes of the framework. Aminobenzoic acids are widely used as linkers in MOF synthesis. ekb.egresearchgate.net For example, 4-aminobenzoate (B8803810) has been used to generate amine-functionalized titanium oxo clusters in situ, which were then linked to form MOF-901. researchgate.net The amino group on the this compound linker can serve two primary purposes: it can be a site for post-synthetic modification, where new functional groups are attached after the framework is built, or its basicity can influence the crystallization process. ekb.egnih.gov The fluorine atom can add functionality to the pores of the MOF, potentially enhancing its selectivity for certain gas sorption applications.
In COF synthesis, which relies on strong covalent bonds, the amino and carboxylic acid groups could be modified to participate in reactions that form the framework, such as imine or amide bond formation. The bent nature of the linker would lead to specific pore geometries and network topologies, distinct from those created by linear linkers.
Table 1: Examples of Aminobenzoic Acid Derivatives in MOF Synthesis
| MOF Name/System | Metal Node/Cluster | Aminobenzoic Acid Linker | Resulting Feature | Reference |
| MOF-901 | Titanium Oxo Cluster | 4-Aminobenzoate | In situ amine functionalization | researchgate.net |
| Zinc(II) MOFs | Zinc(II) | 2-Aminoterephthalic acid | Accelerated room-temperature synthesis | nih.gov |
| Zn-TMU-24 | Zinc(II) | p-Aminobenzoic acid (PABA) | Amide-functionalized pores | researchgate.net |
| Various MOFs | Zn, Co, Cu, Cd, etc. | 2-Amino-1,4-benzenedicarboxylic acid | Post-synthetic modification capability | ekb.eg |
Design of Peptidomimetics and Other Bioisosteres Incorporating the this compound Moiety
In medicinal chemistry, a peptidomimetic is a molecule that mimics the structure and function of a peptide. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rigid structure of this compound makes it an excellent scaffold for creating peptidomimetics, where it can replace a dipeptide unit or constrain the conformation of a flexible peptide chain.
The concept of using benzoic acid derivatives as bioisosteres is well-established. For instance, in the development of HIV-1 maturation inhibitors, alternatives to a C-3 benzoic acid moiety were explored to improve pharmacological properties. nih.gov The carboxylic acid and amino groups of this compound can be coupled to other amino acids or peptide fragments. The fluorophenyl group offers several advantages:
Metabolic Stability : The carbon-fluorine bond is very strong, and introducing fluorine at a potential site of metabolism can block oxidation and increase the drug's half-life. acs.org
Binding Interactions : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.
Conformational Control : The fluorine atom can influence the preferred conformation (shape) of the molecule through steric and electronic effects, which can be crucial for fitting into a biological target's active site. acs.org
The thoughtful application of bioisosterism is a key strategy in drug design to address issues of potency, selectivity, and drug metabolism. nih.govsci-hub.seopenaccessjournals.com The unique combination of functional groups in this compound makes it a valuable building block for this purpose.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 3 Amino 5 2 Fluorophenyl Benzoic Acid and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 3-Amino-5-(2-fluorophenyl)benzoic acid Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically δ 6.5-8.5 ppm). The chemical shift of the amine (NH₂) protons can vary and may appear as a broad singlet, while the carboxylic acid (COOH) proton is typically a broad singlet at a very downfield position (>10 ppm). rsc.orgchemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ > 165 ppm). rsc.org Carbons attached to the electronegative fluorine and nitrogen atoms would also exhibit specific chemical shifts, and the C-F coupling would be observable. Combining 1D techniques like DEPT with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and definitive assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. beilstein-journals.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous substituted benzoic acid compounds. rsc.orgbipm.orgchemicalbook.com
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | > 10 (broad singlet) | > 167 |
| Amine (NH₂) | 3.5 - 5.5 (broad singlet) | Not Applicable |
| Aromatic Protons/Carbons | 6.5 - 8.5 (multiplets) | 110 - 160 |
| Carbon attached to Fluorine | Not Applicable | ~160 (doublet due to C-F coupling) |
| Carbon attached to Nitrogen | Not Applicable | ~145-150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound Compounds
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high accuracy and providing structural information through fragmentation analysis. wiley-vch.de For this compound (C₁₃H₁₀FNO₂), the molecular ion peak [M]⁺ would be observed at m/z 231.07.
Techniques like Electrospray Ionization (ESI) are commonly used for amino acids and their derivatives, readily forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. nih.govunito.it Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecular ion. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion. docbrown.info
Loss of water (H₂O) , resulting in an [M-18]⁺ ion.
Decarboxylation , the loss of CO₂, leading to an [M-44]⁺ ion.
Loss of the carboxyl group (•COOH) , leading to an [M-45]⁺ ion. docbrown.info
Cleavage of the bond between the two phenyl rings , generating fragments corresponding to the individual substituted rings.
Analysis of these fragments allows researchers to piece together the molecular structure, confirming the presence of the carboxylic acid, the amino group, and the fluorophenyl substituent. nih.gov
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Expected m/z |
| [C₁₃H₁₀FNO₂]⁺ | Molecular Ion ([M]⁺) | 231 |
| [C₁₃H₁₁FNO₂]⁺ | Protonated Molecule ([M+H]⁺) | 232 |
| [C₁₃H₉FNO]⁺ | Loss of OH radical | 214 |
| [C₁₂H₉FN]⁺ | Loss of COOH radical | 186 |
| [C₆H₅F]⁺ | Fluorophenyl cation | 96 |
| [C₇H₆NO₂]⁺ | Aminobenzoic acid cation | 136 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound Derivatives
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. youtube.com These techniques probe the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. core.ac.uk
For this compound, the spectra would display characteristic bands confirming its structure:
Carboxylic Acid Group: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the hydrogen-bonded acid dimer. slideshare.net The C=O (carbonyl) stretching vibration appears as a strong, sharp band around 1680-1710 cm⁻¹. mdpi.com
Amine Group: The N-H stretching vibrations typically appear as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
Aromatic Rings: C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings produce a series of bands between 1450 and 1600 cm⁻¹.
C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the 1000-1300 cm⁻¹ region.
The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. nih.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for Key Functional Groups slideshare.netnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |
| Amine | N-H stretch | 3300-3500 | Medium (two bands) |
| Aromatic | C-H stretch | 3000-3100 | Medium to Weak |
| Aromatic | C=C stretch | 1450-1600 | Medium to Strong |
| Fluoroaromatic | C-F stretch | 1000-1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il By diffracting X-rays off a single crystal of the material, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed model of the molecular and crystal structure. biointerfaceresearch.com
For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the supramolecular architecture, showing how molecules pack together in the crystal lattice. Key interactions expected to govern the packing include:
Hydrogen Bonding: Strong hydrogen bonds are anticipated between the carboxylic acid groups of adjacent molecules, likely forming classic R²₂(8) dimer motifs. researchgate.net Additional hydrogen bonds involving the amine group (N-H···O) and potentially the fluorine atom (N-H···F) would create a more extensive 3D network. mdpi.com
π–π Stacking: The aromatic phenyl rings could engage in offset stacking interactions, further stabilizing the crystal structure. researchgate.net
Analysis of metal complexes would show the coordination of the metal ion to the carboxylate and/or amine functionalities, revealing the geometry of the resulting coordination polymer or mononuclear complex. researchgate.netnih.gov
Table 4: Representative Crystallographic Data for 2-Amino-5-fluorobenzoic Acid (a structurally similar compound) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9346 |
| b (Å) | 11.7542 |
| c (Å) | 11.9727 |
| β (°) | 96.782 |
| Volume (ų) | 689.58 |
Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis of this compound Synthetic Products
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity analysis of non-volatile compounds like this compound. sci-hub.se A common method would be reversed-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of water/acetonitrile with an acid modifier like formic acid). The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC methods can also be developed to determine the enantiomeric purity if chiral centers are present in derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility. However, it can be analyzed after a derivatization step to convert the polar -COOH and -NH₂ groups into more volatile esters and amides, for example, through silylation or esterification. d-nb.infogoogle.com The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides identification and quantification. mdpi.com
These methods are crucial for quality control, ensuring that the synthetic product meets the required purity specifications for further research and application.
Theoretical and Computational Investigations of 3 Amino 5 2 Fluorophenyl Benzoic Acid
Density Functional Theory (DFT) Calculations for the Electronic Structure and Energetics of 3-Amino-5-(2-fluorophenyl)benzoic acid
No specific DFT studies on the electronic structure and energetics of this compound are publicly available.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration of this compound and its Derivatives
There are no published MD simulation studies focused on the conformational analysis of this compound or its immediate derivatives.
Quantitative Structure-Activity Relationships (QSAR) in the Context of Chemical Reactivity and Selectivity for this compound Analogues
Specific QSAR models correlating the structure of this compound analogues with their chemical reactivity and selectivity have not been reported in the available literature.
Reaction Mechanism Elucidation via Computational Chemistry for Synthetic Pathways of this compound
Computational studies elucidating the reaction mechanisms for the synthesis of this compound are not available.
Predictive Modeling for Novel Derivatives and Reaction Outcomes of this compound
There is no information on predictive modeling efforts for the design of novel derivatives or the prediction of reaction outcomes specifically for this compound.
Future Research Directions and Emerging Paradigms for 3 Amino 5 2 Fluorophenyl Benzoic Acid
Exploration of Novel and Sustainable Synthetic Strategies for 3-Amino-5-(2-fluorophenyl)benzoic acid
The synthesis of this compound, a biaryl compound, is theoretically achievable through modern cross-coupling reactions. A particularly promising and widely utilized method would be the Suzuki coupling reaction. This approach would likely involve the reaction of 3-amino-5-bromobenzoic acid with 2-fluorophenylboronic acid. The key to a successful and sustainable synthesis would lie in the optimization of the catalytic system, solvent selection, and reaction conditions to maximize yield and minimize waste.
Future research could focus on developing a catalytic system that is not only highly efficient but also reusable and based on earth-abundant metals, moving away from traditional palladium catalysts where possible. Green chemistry principles would be central to this research, emphasizing the use of environmentally benign solvents such as water or ethanol, and aiming for room temperature reactions to reduce energy consumption.
Table 1: Potential Catalytic Systems for Suzuki Coupling Synthesis
| Catalyst Type | Ligand | Base | Solvent | Potential Advantages |
| Palladium-based | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, Water | High efficiency and broad functional group tolerance |
| Nickel-based | N-heterocyclic carbenes (NHCs) | Phosphates (e.g., K₃PO₄) | THF, DMF | Lower cost compared to palladium |
| Copper-based | Phenanthroline derivatives | Hydroxides (e.g., NaOH) | Ethanol, Water | Greater sustainability |
Development of Next-Generation Derivatization Techniques for Enhanced Chemical Diversity from this compound
The structure of this compound offers three key functional groups for derivatization: the amino group, the carboxylic acid group, and the aromatic rings. These sites could be selectively modified to generate a diverse library of new chemical entities with potentially novel properties.
Next-generation derivatization techniques could employ late-stage functionalization strategies, which allow for the modification of complex molecules in the final steps of a synthesis. For instance, C-H activation could be used to introduce new substituents onto the aromatic rings, offering a more atom-economical approach than traditional methods that require pre-functionalized starting materials.
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent/Reaction Type | Potential New Functional Group |
| Amino Group (-NH₂) | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |
| Carboxylic Acid (-COOH) | Esterification, Amidation | Esters, Amides |
| Aromatic Rings | C-H Activation, Electrophilic Aromatic Substitution | Alkyl, Aryl, Halogen groups |
Integration of this compound into Advanced Materials Science
The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials. For example, it could serve as a monomer for the synthesis of novel polyamides or polyimides. The presence of the fluorine atom could impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.
Future research in this area would involve the polymerization of this compound derivatives and the characterization of the resulting polymers. The investigation would focus on properties such as glass transition temperature, thermal decomposition temperature, mechanical strength, and conductivity to assess their suitability for applications in areas like high-performance plastics, organic electronics, and membrane technology.
Application of this compound in Catalysis and Asymmetric Synthesis
Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The amino and carboxylic acid groups provide excellent coordination sites for metal ions. By introducing chiral centers into the molecule, for example through derivatization of the amino group with a chiral auxiliary, it may be possible to create ligands for asymmetric catalysis.
These novel chiral ligands could be applied in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with the aim of producing enantiomerically pure products, which are of high value in the pharmaceutical and fine chemical industries.
Sustainable and Scalable Production Methodologies for this compound and its Advanced Intermediates
For any potential commercial application of this compound, the development of a sustainable and scalable production process is crucial. This would involve moving from batch processing to continuous flow chemistry, which can offer significant advantages in terms of safety, efficiency, and consistency.
Research in this area would focus on optimizing the synthetic route for large-scale production, minimizing the number of synthetic steps, and developing robust purification methods. A key aspect would be the implementation of process analytical technology (PAT) to monitor and control the reaction in real-time, ensuring high yield and purity on an industrial scale. The economic feasibility and environmental impact of the entire process would also be critical considerations.
Table 3: Comparison of Production Methodologies
| Methodology | Advantages | Challenges |
| Batch Production | Flexibility for small-scale synthesis | Scalability issues, potential for batch-to-batch variability |
| Continuous Flow | Improved safety and control, higher throughput, easier automation | Higher initial investment, less flexibility for different reactions |
Q & A
Q. Q1. What are the optimal synthetic routes for 3-amino-5-(2-fluorophenyl)benzoic acid, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step functionalization of benzoic acid precursors. A common approach is coupling 2-fluorophenylboronic acid with a halogenated 3-aminobenzoic acid derivative via Suzuki-Miyaura cross-coupling. For improved yields:
- Use Pd(PPh₃)₄ as a catalyst in a degassed THF/H₂O mixture at 80°C .
- Optimize stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid).
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Post-reaction, purify via column chromatography (gradient elution) to isolate the product .
Q. Q2. How can the purity of this compound be validated, and what analytical techniques are critical?
Methodological Answer: Purity validation requires orthogonal methods:
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to confirm retention time and molecular ion peak ([M+H]⁺ at m/z 260.1) .
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.1–7.5 ppm for the 2-fluorophenyl group; carboxylic acid proton at δ 12–13 ppm) .
- Elemental Analysis : Confirm C, H, N, F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. How do electronic effects of the 2-fluorophenyl substituent influence the reactivity of the benzoic acid core in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine atom at the ortho position decreases electron density on the phenyl ring, reducing nucleophilic aromatic substitution (NAS) rates. To mitigate this:
Q. Q4. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for structural confirmation?
Methodological Answer: Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Steps to resolve:
- Variable Temperature NMR : Identify coalescence temperatures for proton signals to detect conformational exchange .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., C–F bond lengths ~1.34 Å and dihedral angles between phenyl and benzoic acid groups) .
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals .
Q. Q5. What strategies are effective in studying the compound’s potential as a kinase inhibitor, given structural analogs?
Methodological Answer: Leverage structure-activity relationship (SAR) studies:
- Molecular Docking : Compare binding modes with known inhibitors (e.g., ATP-binding pockets) using AutoDock Vina .
- Fluorescence Polarization Assays : Measure competitive displacement of fluorescent probes in kinase inhibition assays .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Experimental Design and Data Analysis
Q. Q6. How should researchers design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours.
- Monitor degradation via:
- Calculate degradation rate constants (k) using first-order kinetics .
Q. Q7. What are the best practices for reconciling discrepancies in reported melting points for this compound?
Methodological Answer: Melting point variations (e.g., 169–171°C vs. 175°C) may stem from polymorphs or impurities. To address:
- Perform DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions or solvate formation .
- Recrystallize from different solvents (e.g., ethanol vs. DMSO) and compare melting ranges .
- Publish full experimental conditions (heating rate, sample preparation) to standardize reporting .
Tables of Key Data
Q. Table 1. Comparative Reactivity of Fluorinated Benzoic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
